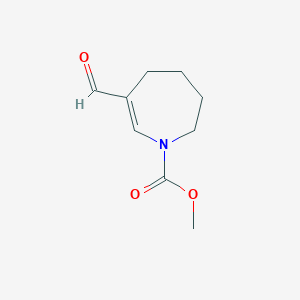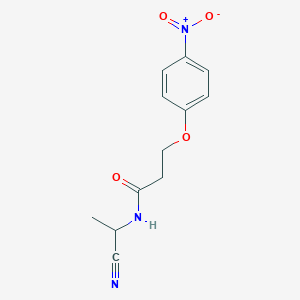
methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate” is a chemical compound with the CAS Number: 2137655-11-7 . It has a molecular weight of 183.21 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the formation of the azepine ring under the Eschweiler–Clark reaction conditions . The Gibbs energy of activation for the inversion of the azepine ring was determined by dynamic 1H NMR spectroscopy .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO3/c1-13-9(12)10-5-3-2-4-8(6-10)7-11/h6-7H,2-5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.21 . It is typically stored at 4 degrees Celsius and is available in powder form .Applications De Recherche Scientifique
Structural and Hydrogen-Bonded Assembly Studies
- Methyl 6-formyl-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is part of a group of benzazepine derivatives studied for their structural properties and hydrogen-bonded assemblies. One study focused on the crystallization behaviors and molecular structures of these compounds, revealing intricate hydrogen-bonding patterns and three-dimensional framework structures (Guerrero et al., 2014).
Chemical and Physico-Chemical Properties
- Research has been conducted on related tetrahydropterines, exploring their synthesis, chemical, and physico-chemical properties. This includes studies on formylation processes and rotamer formations, providing insights into the behavior of similar compounds in solution (Ganguly, Bieri, & Viscontini, 1981).
Tissue Distribution and DNA Demethylation Studies
- The compound has been referenced in the context of tissue distribution studies of 5-hydroxymethylcytosine and its role in active demethylation processes in DNA. Such studies contribute to understanding the molecular mechanisms behind gene expression and epigenetic modifications (Globisch et al., 2010).
Synthesis and Medicinal Chemistry Applications
- Various studies have explored the synthesis of related azepine derivatives and their potential applications in medicinal chemistry. This includes research on the synthesis of novel ring systems and pharmacologically active derivatives (Kawashima & Kawano, 1976).
Intramolecular Reactions and Derivative Formation
- Research has also delved into the intramolecular reactions of compounds like 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones leading to azepine derivatives, demonstrating the chemical versatility and reactivity of these molecules (Inazumi et al., 1994).
Isomerization and Thermal Behavior Studies
- The thermal behavior and isomerization processes of related azepine compounds have been studied, providing insights into the stability and dynamics of these molecules under different conditions (Satake et al., 1991).
Propriétés
IUPAC Name |
methyl 6-formyl-2,3,4,5-tetrahydroazepine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)10-5-3-2-4-8(6-10)7-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLPHAYPYPIKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCCC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-4-oxo-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2826634.png)



![Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate](/img/structure/B2826639.png)
![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2826642.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2826645.png)




![3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2826654.png)
![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2826655.png)